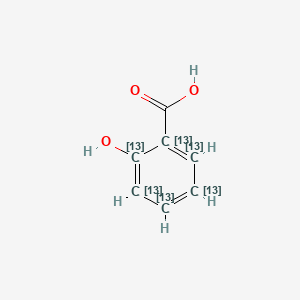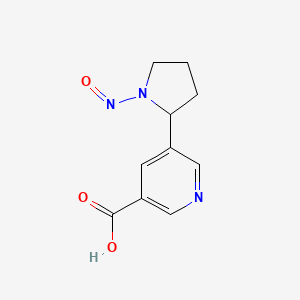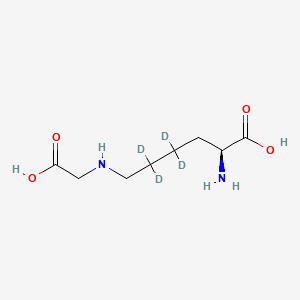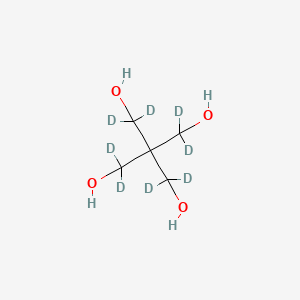
Pentaeritritol-d8
Descripción general
Descripción
Pentaerythritol-d8 is a deuterated form of pentaerythritol, an organic compound with the chemical formula C(CH2OD)4. It is a polyol, specifically a tetrol, where all four hydroxyl groups are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium, which makes it useful in various analytical techniques.
Aplicaciones Científicas De Investigación
Pentaerythritol-d8 has numerous applications in scientific research:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of deuterated materials for specialized industrial applications, such as in the development of advanced polymers and coatings.
Mecanismo De Acción
Target of Action
Pentaerythritol-d8, a derivative of Pentaerythritol, is a complex compound with multiple potential targetsIts parent compound, pentaerythritol tetranitrate, is known to targetsoluble guanylate cyclase (sGC) . This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway, which is involved in various physiological processes, including vasodilation .
Mode of Action
Pentaerythritol-d8’s mode of action is likely similar to that of Pentaerythritol tetranitrate. Pentaerythritol tetranitrate releases free nitric oxide (NO) after a denitration reaction, which triggers NO-dependent signaling transduction involving soluble guanylate cyclase (sGC) . Nitric oxide binds reversibly to the ferrous-heme center of sGC, causing a conformational change and activating the enzyme . This activation results in increased cellular concentrations of cyclic guanosine monophosphate (cGMP), leading to vasodilation .
Biochemical Pathways
Pentaerythritol tetranitrate, a related compound, is known to affect the nitric oxide-cyclic guanosine monophosphate (no-cgmp) pathway . This pathway plays a crucial role in vasodilation, a process that widens blood vessels and improves blood flow .
Pharmacokinetics
Pentaerythritol, the parent compound, is known to be a white solid with a molecular weight of 1361464 . It is almost insoluble in water but soluble in certain solvents . These properties may influence the bioavailability of Pentaerythritol-d8.
Result of Action
Pentaerythritol tetranitrate, a related compound, is known to cause vasodilation by increasing the cellular concentrations of cgmp . This can lead to improved blood flow, which may have beneficial effects in conditions such as angina .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentaerythritol-d8 can be synthesized through a multi-step process involving the deuteration of pentaerythritol. The general synthetic route includes:
Starting Material: Pentaerythritol (C(CH2OH)4).
Deuteration: The hydroxyl groups of pentaerythritol are replaced with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain pentaerythritol-d8 with high deuterium incorporation.
Industrial Production Methods
Industrial production of pentaerythritol-d8 follows similar steps but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of pentaerythritol are reacted with deuterium oxide under controlled conditions.
Catalysis: Efficient catalysts are used to ensure complete deuteration.
Isolation and Purification: The product is isolated and purified using industrial-scale crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Pentaerythritol-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding deuterated aldehydes or acids.
Reduction: Reduction reactions can convert it into deuterated alcohols or hydrocarbons.
Substitution: The deuterium atoms can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products
Oxidation: Deuterated aldehydes or carboxylic acids.
Reduction: Deuterated alcohols or hydrocarbons.
Substitution: Deuterated derivatives with different functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Pentaerythritol: The non-deuterated form, used in similar applications but lacks the unique properties imparted by deuterium.
Neopentyl Glycol: Another polyol with similar structural features but different reactivity and applications.
Trimethylolethane: A triol with three hydroxyl groups, used in the production of resins and coatings.
Uniqueness
Pentaerythritol-d8 is unique due to its deuterium content, which provides distinct advantages in analytical and research applications. The presence of deuterium enhances the compound’s stability and allows for precise tracing in metabolic studies, making it a valuable tool in various scientific fields.
Propiedades
IUPAC Name |
1,1,3,3-tetradeuterio-2,2-bis[dideuterio(hydroxy)methyl]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZMFSXDPGVJKK-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C([2H])([2H])O)(C([2H])([2H])O)C([2H])([2H])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676100 | |
| Record name | 2,2-Bis[hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82414-60-6 | |
| Record name | 2,2-Bis[hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


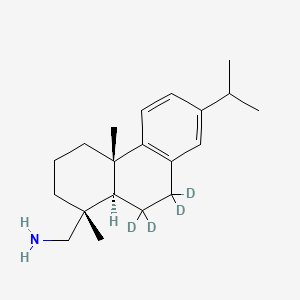



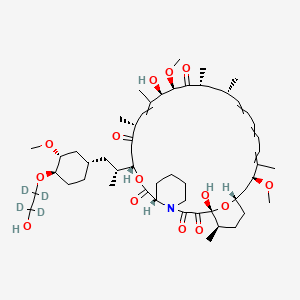
![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)
![3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563857.png)


